![molecular formula C10H13ClN2 B1267131 5-Chloro-2-(pyrrolidin-1-yl)aniline CAS No. 59504-29-9](/img/structure/B1267131.png)
5-Chloro-2-(pyrrolidin-1-yl)aniline
Overview
Description
5-Chloro-2-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13ClN2 It is a derivative of aniline, where the hydrogen atom at the 2-position is replaced by a pyrrolidine ring and the hydrogen atom at the 5-position is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrrolidine. The nitro group is first reduced to an amine, which then reacts with pyrrolidine under suitable conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or dichloromethane and a catalyst like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of pyrrolidine can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aniline moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-2-(pyrrolidin-1-yl)aniline has been studied for its potential therapeutic applications, particularly as a pharmacological agent.
Case Study: KCNQ2 Inhibitors
Research has indicated that derivatives of this compound can act as KCNQ2 channel inhibitors, which are crucial for neuronal excitability. A study highlighted the synthesis of a potent KCNQ2 inhibitor from a library screening that included this compound derivatives. These compounds demonstrated significant brain penetration and selectivity, making them potential candidates for treating neurological disorders .
Synthetic Methodologies
The compound serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis of Isoxazoles
This compound is utilized in the synthesis of isoxazole derivatives through cycloaddition reactions. This method allows for the incorporation of diverse functional groups, enhancing the versatility of the resulting compounds .
Reaction Type | Yield (%) | Conditions |
---|---|---|
Cycloaddition with nitrile oxides | 86 | Anhydrous toluene, room temperature |
Coupling with carboxylic acids | 73 | Microwave-assisted synthesis |
Material Science Applications
In material science, this compound is explored for its potential use in creating advanced materials such as polymers and coatings.
Case Study: Polymer Synthesis
The compound has been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Studies have shown that adding this compound to polymer blends results in improved performance characteristics .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the chlorine atom can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)aniline: Lacks the chlorine atom, which can affect its reactivity and binding properties.
5-Chloro-2-(morpholin-4-yl)aniline: Contains a morpholine ring instead of pyrrolidine, which can alter its biological activity.
5-Chloro-2-(piperidin-1-yl)aniline: Contains a piperidine ring, which can influence its pharmacokinetic properties.
Uniqueness
5-Chloro-2-(pyrrolidin-1-yl)aniline is unique due to the combination of the pyrrolidine ring and the chlorine atom, which together enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-Chloro-2-(pyrrolidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chloro substituent at the 5-position of the aniline ring and a pyrrolidine moiety. This structure influences its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity, while the chlorine atom modulates the electronic properties of the molecule, influencing its pharmacodynamics. These interactions can affect various biochemical pathways, including those related to cell proliferation and apoptosis .
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated GI50 values ranging from 29 nM to 78 nM against various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential in inhibiting bacterial growth.
- Enzyme Inhibition : Interaction studies reveal that this compound can inhibit specific enzymes relevant to disease states, providing insights into its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives, revealing that certain substitutions on the phenyl group enhanced activity. For example, a derivative with a p-pyrrolidinyl substitution exhibited significant potency with an IC50 value of 74 nM, outperforming standard treatments like erlotinib .
- Mechanistic Studies : Research focused on understanding how this compound affects cellular pathways. It was found to modulate pathways involved in apoptosis and cell cycle regulation, indicating its potential as an anticancer agent .
- Comparative Analysis : A comparative study with structurally similar compounds demonstrated that while some derivatives showed lower activity, others had enhanced effects due to specific modifications in their structure .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWRKMVOHRBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974918 | |
Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59504-29-9 | |
Record name | 59504-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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